![molecular formula C24H25N5O3 B2617078 Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 941983-79-5](/img/structure/B2617078.png)
Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, a related compound, C21H18O5, was found to have a monoclinic crystal structure .Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Applications
The compound is studied in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from Visnaginone and Khellinone. These derivatives exhibit notable analgesic and anti-inflammatory activities, indicating potential applications in pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Some derivatives of the compound have been synthesized and demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This indicates potential uses in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Antineoplastic Properties
In chronic myelogenous leukemia (CML) patients, a related compound, flumatinib, has shown promise as an antineoplastic tyrosine kinase inhibitor. The metabolites of flumatinib and its related compounds indicate potential pathways for treating CML (Gong, Chen, Deng, & Zhong, 2010).
Neuroprotective Activity
Some derivatives of the compound, specifically antioxidant 8-alkylamino-1,4-benzoxazines, have demonstrated neuroprotective properties. These compounds have shown effectiveness in models of brain damage, suggesting potential applications in treating conditions such as cerebral palsy (Largeron et al., 2001).
Anti-Tubercular Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, a structurally similar compound, has shown significant anti-mycobacterial potential, particularly against Mycobacterium tuberculosis. This indicates a potential application in tuberculosis treatment (Pancholia et al., 2016).
Applications in Quality Control
Nonaqueous capillary electrophoresis methods involving related compounds have been developed, which can be useful in quality control of pharmaceuticals (Ye et al., 2012).
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-3-6-19(7-4-16)26-22-13-17(2)25-24(27-22)29-11-9-28(10-12-29)23(30)18-5-8-20-21(14-18)32-15-31-20/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQRGIUFAPCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.